Molybdenum(3+);trichloride

Hydrogen Storage Energy Materials Additive Catalysis

Sourcing oxidation-state-specific Mo(III) precursors is critical-generic substitution with MoCl₄ or MoCl₅ fails in ATRP and hydrogen storage applications. MoCl₃ (CAS 13478-18-7) delivers the exact Mo³⁺ center required for these mechanisms. • Reduces LiBH₄-MgH₂ H₂ desorption activation energy by 10 kJ/mol; enables 7 wt.% reversible capacity at 300 °C. • Enables controlled styrene ATRP with linear Mₙ growth and low dispersity via MoCl₃(PMe₃)₃. • Supports pulsed electrodeposition of dense Mo coatings with 5× rate enhancement and 100% current efficiency. • Air/moisture-sensitive; shipped under argon; ≥99.5% purity (metals basis) ensures batch-to-batch reproducibility.

Molecular Formula Cl3Mo
Molecular Weight 202.3 g/mol
CAS No. 13478-18-7
Cat. No. B079302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMolybdenum(3+);trichloride
CAS13478-18-7
SynonymsMoCl3
MoCl5
molybdenum chloride
molybdenum pentachloride
molybdenum trichloride
molybdenum(III) chloride
Molecular FormulaCl3Mo
Molecular Weight202.3 g/mol
Structural Identifiers
SMILES[Cl-].[Cl-].[Cl-].[Mo+3]
InChIInChI=1S/3ClH.Mo/h3*1H;/q;;;+3/p-3
InChIKeyZSSVQAGPXAAOPV-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MoCl₃ Fundamental Properties, Polymorphism & Procurement


Molybdenum(III) chloride (MoCl₃), with CAS number 13478-18-7, is an inorganic salt consisting of molybdenum in the +3 oxidation state coordinated by three chloride ligands [1]. It exists as a dark red or purple crystalline solid that is highly sensitive to moisture and oxygen, rendering it insoluble in water . The compound exhibits polymorphism, crystallizing in both alpha (α) and beta (β) phases, both of which feature molybdenum in octahedral coordination geometry within a cubic close-packed structure [2]. MoCl₃ is commonly synthesized by the reduction of molybdenum(V) chloride (MoCl₅) with hydrogen gas or via comproportionation reactions involving molybdenum metal and MoCl₅ at elevated temperatures (375–450 °C) in sealed reactors [3]. Its primary value in research lies in its role as a versatile precursor for synthesizing lower-valent molybdenum complexes, catalysts, and materials, including those used in alkyne polymerization and hydrogen storage applications .

Mo(III) precursor for lower-valent Mo complexes and catalysts
Polymorphic α/β phases; moisture- and oxygen-sensitive solid
Reported use in alkyne polymerization and hydrogen storage materials

MoCl₃ Oxidation State-Specific Reactivity vs. MoCl₄/MoCl₅


Generic substitution of MoCl₃ with other molybdenum chlorides (e.g., MoCl₄ or MoCl₅) is demonstrably invalid due to fundamental differences in redox chemistry and catalytic mechanisms. The formal Mo(III) oxidation state in MoCl₃ dictates its unique reactivity profile. For instance, in methane activation catalysis within molten KCl, MoCl₅ and MoCl₄ function effectively because they can fluctuate to a Mo²⁺ state, a prerequisite for C–H bond cleavage; MoCl₃ fails completely in this role because Mo³⁺ cannot undergo this reduction [1]. Conversely, in styrene Atom Transfer Radical Polymerization (ATRP), the Mo(III) center in complexes like MoCl₃(PMe₃)₃ is essential for reversible halogen atom transfer, a mechanism not directly accessible from Mo(V) or Mo(VI) starting materials [2]. Furthermore, thermal stability differs markedly: MoCl₄ sublimates and disproportionates into MoCl₃ and MoCl₅ upon heating, whereas MoCl₃ decomposes into MoCl₂ and MoCl₄ at 500 °C, and MoCl₂ further disproportionates to metallic Mo and MoCl₄ at 700 °C [3]. These divergent thermal and redox behaviors necessitate precise, oxidation state-specific sourcing.

Methane activation redox mismatch
MoCl₃ (Mo³⁺) lacks ability to form active Mo²⁺ state, unlike MoCl₅/MoCl₄; redox state mismatch may prevent catalytic function.
ATRP halogen transfer mechanism
Reversible halogen atom transfer requires Mo(III) center; Mo(V/VI) precursors may not provide controlled/living character.
Divergent thermal decomposition paths
MoCl₃ decomposes to MoCl₂+MoCl₄ at 500 °C, while MoCl₄ disproportionates to MoCl₃+MoCl₅; thermal profiles may alter synthesis outcomes.

MoCl₃ Evidence-Based Performance Comparisons


Hydrogen Storage Additive: Activation Energy Reduction and Reversible H₂ Capacity

The addition of MoCl₃ to a LiBH₄–MgH₂ composite significantly enhances hydrogen storage performance compared to the pristine composite [1]. The pure LiBH₄–MgH₂ system exhibits a high decomposition temperature (>350 °C) and sluggish kinetics. The incorporation of MoCl₃ reduces the activation energy for hydrogen desorption by 10 kJ/mol (from ∼53 kJ/mol to ∼43 kJ/mol) and enables a reversible hydrogen storage capacity of approximately 7 wt.% at 300 °C [1]. This improvement is attributed to the in situ formation of highly dispersed metallic Mo nanoparticles, which catalyze the dehydrogenation and re-hydrogenation reactions [1].

H₂ Desorption Ea
Head-to-head
∼43 vs. ∼53 kJ/mol (10 kJ/mol reduction)
Supports faster H₂ release kinetics
LiBH₄–MgH₂ composite at 300 °C
Hydrogen Storage Energy Materials Additive Catalysis

Styrene ATRP: Linear Molecular Weight Control and Low Dispersity

The Mo(III) complex MoCl₃(PMe₃)₃ serves as an effective catalyst for the Atom Transfer Radical Polymerization (ATRP) of styrene [1]. Under optimized conditions (bulk, 110 °C), this system produces polystyrene with number-average molecular weights (Mn) that increase linearly with monomer conversion, a hallmark of controlled/living polymerization. The resulting polymers exhibit low polydispersity indices (PDI), indicative of uniform chain lengths. In contrast, systems based on higher oxidation state molybdenum chlorides, such as MoO₂Cl₂/PPh₃ used for butadiene polymerization, often operate via different mechanisms and do not provide the same level of control over styrene polymerization under comparable conditions [2].

Polymerization Control
Class-level
Linear Mn-conversion correlation; low PDI vs. uncontrolled for Mo(V/VI)
Supports controlled chain growth
Bulk styrene, 110 °C, MoCl₃(PMe₃)₃
Polymer Chemistry ATRP Controlled Polymerization

Molten Salt Electrodeposition: Pulsed Electrolysis Rate Enhancement

The electrodeposition of molybdenum from a NaCl–KCl–MoCl₃ molten salt electrolyte using pulsed electrolysis demonstrates a five-fold increase in deposition rate compared to conventional galvanostatic electrolysis [1]. Under optimized pulse parameters (cathode current density i_c = 2–6 A/cm², average current density i_m = 0.286–0.875 A/cm², relaxation-to-pulse time ratio T_r/T_c = 6–18) at 780 °C, compact molybdenum deposits with a preferred (110) orientation are obtained with 100% current efficiency [1]. This is a marked improvement over direct current (DC) methods, which typically exhibit lower current efficiency due to competing side reactions and slower mass transport in molten salts.

Electrodeposition Rate
Cross-study
5× increase in rate; 100% current efficiency
Supports faster coating processes
NaCl-KCl-MoCl₃ melt, 780 °C, pulsed
Electrochemistry Molten Salt Electrolysis Refractory Metal Coatings

Methane Activation in Molten KCl: MoCl₃ Inactivity vs. MoCl₅/MoCl₄

A direct comparative study evaluated MoCl₃, MoCl₄, and MoCl₅ as dopants in molten KCl for catalytic methane activation [1]. The study found that both MoCl₅ and MoCl₄ effectively activate the molten salt, enabling methane pyrolysis. In contrast, MoCl₃ is completely inactive [1]. This difference is attributed to the inability of the Mo³⁺ center to fluctuate to a Mo²⁺ state, a key mechanistic step required for donating electrons to cleave the C–H bond in methane [1]. The gas-phase dissociation energy of molybdenum chloride serves as a descriptor: MoCl₅ and MoCl₄ readily lose a Cl atom, whereas MoCl₃ requires a significantly higher dissociation energy [1].

Methane Activation
Head-to-head
No conversion vs. active MoCl₅/MoCl₄
Excludes MoCl₃ from this catalyst design
Molten KCl, 1000 °C
Methane Pyrolysis Catalysis Molten Salt Chemistry

Reversible Reduction without N₂ Binding: Chloride vs. Bromide Pincer Complex

Electrochemical studies of a pincer-ligated molybdenum complex, (PSP)MoCl₃, reveal a reversible reduction wave, indicative of slow chloride dissociation [1]. However, under electrolysis conditions, this complex does not bind dinitrogen (N₂) nor yield nitride formation [1]. In contrast, the corresponding bromide complex, (PSP)MoBr₃, exhibits different electrochemical behavior and is capable of N₂ binding [1]. This demonstrates that the halide ligand (Cl vs. Br) significantly influences the redox properties and reactivity of Mo(III) pincer complexes, a critical consideration for designing molecular catalysts for N₂ reduction.

N₂ Activation
Head-to-head
Reversible reduction, no N₂ binding/nitride vs. Br complex binds N₂
Halide ligand choice affects N₂ reactivity
(PSP)Mo complex, THF
Electrocatalysis Nitrogen Fixation Coordination Chemistry

β-MoB₂ Nanosheet Synthesis: MoCl₃ as a Molten Salt Precursor

MoCl₃ serves as an effective molybdenum precursor for the synthesis of crystalline β-MoB₂ nanosheets via a simple molten salt route [1]. The reaction of MoCl₃ with elemental boron at 850 °C in a LiCl-KCl eutectic melt yields β-MoB₂ with a high Brunauer-Emmett-Teller (BET) surface area [1]. This material exhibits high activity for the hydrogen evolution reaction (HER). While direct comparative data with other Mo precursors (e.g., MoO₃, MoCl₅) for this specific synthesis are not provided in the study, the use of MoCl₃ is notable because it avoids the high volatility and air sensitivity of MoCl₅, and the oxide impurities that can arise from MoO₃ precursors, leading to a more controlled synthesis of phase-pure β-MoB₂ [1].

Boride Synthesis
Data to verify
Enables phase-pure β-MoB₂ nanosheets, high BET surface area
May avoid volatility/impurity issues
LiCl-KCl eutectic, 850 °C
Electrocatalysis Hydrogen Evolution Reaction Nanomaterials Synthesis

MoCl₃ High-Impact Research and Industrial Applications


Solid-State Hydrogen Storage Kinetic Enhancement

MoCl₃ is a critical additive for improving the kinetics and lowering the operating temperature of LiBH₄–MgH₂ composite hydrogen storage systems. Its use reduces the activation energy for H₂ desorption by 10 kJ/mol, enabling a reversible capacity of 7 wt.% H₂ at 300 °C, making it a key component for developing next-generation, lower-temperature solid-state hydrogen storage materials for fuel cell vehicles and stationary power applications [1].

Controlled Styrene Polymerization via ATRP

The Mo(III) complex MoCl₃(PMe₃)₃ is a proven catalyst for Atom Transfer Radical Polymerization (ATRP) of styrene, delivering linear molecular weight growth with conversion and low polydispersity. This system is ideal for synthesizing well-defined polystyrene homopolymers and block copolymers with precise architectures, which are essential for applications in nanotechnology, advanced coatings, and biomedical materials [1].

High-Rate Molybdenum Electrodeposition via Pulsed Electrolysis

MoCl₃ dissolved in NaCl-KCl molten salt electrolytes is used for pulsed electrodeposition of dense, adherent molybdenum coatings. Optimized pulse parameters enable a 5-fold increase in deposition rate and 100% current efficiency compared to conventional galvanostatic methods. This process is highly relevant for manufacturing protective coatings, electrical contacts, and components for high-temperature applications in aerospace and nuclear industries [1].

β-MoB₂ Electrocatalyst Synthesis via Molten Salt Route

MoCl₃ serves as a convenient and effective molybdenum source for the molten salt synthesis of β-MoB₂ nanosheets, a promising non-precious metal electrocatalyst for the hydrogen evolution reaction (HER). This route avoids the handling difficulties and impurities associated with more volatile or oxygen-containing molybdenum precursors, enabling the production of phase-pure, high-surface-area materials for water electrolysis and renewable hydrogen production [1].

Application
Selection Property
Validation Focus
Hydrogen storage additive research
Activation energy context
Reversible capacity & kinetics endpoints
Controlled styrene polymerization research
Polymerization control profile
Molecular weight linearity & PDI endpoints
Molybdenum electrodeposition research
Pulsed electrolysis context
Deposition rate & current efficiency endpoints
β-MoB₂ electrocatalyst synthesis
Molten salt precursor suitability
Phase purity & HER activity endpoints

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